6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2,2,2-trifluoroethyl)hexanoic acid
Description
This compound is a substituted hexanoic acid derivative featuring two distinct functional groups:
- Position 6: A tert-butoxycarbonyl (Boc)-protected amino group (–NH–C(O)–O–C(CH₃)₃).
- Position 2: A 2,2,2-trifluoroethyl (–CH₂CF₃) substituent.
The Boc group confers stability during synthetic processes, particularly in peptide chemistry, while the trifluoroethyl group enhances lipophilicity and metabolic resistance due to the electron-withdrawing nature of fluorine atoms .
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(2,2,2-trifluoroethyl)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22F3NO4/c1-12(2,3)21-11(20)17-7-5-4-6-9(10(18)19)8-13(14,15)16/h9H,4-8H2,1-3H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJTUBUDJFDQKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(CC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2,2,2-trifluoroethyl)hexanoic acid typically involves multiple steps. One common method includes the protection of an amine group with a Boc group, followed by the introduction of the trifluoroethyl group. The reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate for the Boc protection step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, often involving the use of catalysts and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2,2,2-trifluoroethyl)hexanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Boc protecting group, revealing the free amine.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogenation catalysts can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce free amines.
Scientific Research Applications
6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2,2,2-trifluoroethyl)hexanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2,2,2-trifluoroethyl)hexanoic acid involves its interaction with specific molecular targets. The Boc-protected amine can be deprotected to reveal a reactive amine group, which can then interact with enzymes or receptors. The trifluoroethyl group can enhance the compound’s stability and binding affinity to its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
(i) Boc-6-Aminohexanoic Acid (6-[(2-Methylpropan-2-yl)oxycarbonylamino]hexanoic acid)
- Structure : Lacks the trifluoroethyl group at position 2.
- Applications : Widely used as a linker in enzyme inhibitors and peptide synthesis due to its stability and ease of deprotection under acidic conditions .
- Key Difference : The absence of the trifluoroethyl group reduces lipophilicity, impacting membrane permeability in biological systems.
(ii) (2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic Acid
- Structure : Features a trifluoroacetyl (–NH–CO–CF₃) group at position 6 instead of trifluoroethyl at position 2.
- Applications : Used in peptide synthesis for selective protection; the trifluoroacetyl group is labile under basic conditions, enabling orthogonal deprotection strategies .
- Key Difference : The trifluoroacetyl group introduces polar character, reducing metabolic stability compared to the trifluoroethyl substituent.
(iii) Fmoc-Lys(Boc)-OH [(2S)-2-(Fmoc-amino)-6-Boc-aminohexanoic Acid]
- Structure : Contains a 9-fluorenylmethoxycarbonyl (Fmoc) group at position 2 and Boc at position 4.
- Applications : Critical in solid-phase peptide synthesis (SPPS); Fmoc is cleaved under mild basic conditions, enabling sequential assembly .
- Key Difference : The Fmoc group increases hydrophobicity but requires alkaline deprotection, limiting compatibility with acid-sensitive substrates.
Key Observations:
- The trifluoroethyl group in the target compound increases LogP by ~1.6 compared to Boc-6-aminohexanoic acid, enhancing membrane permeability .
- The Fmoc derivative’s higher molecular weight and LogP reflect its utility in SPPS but limit aqueous solubility .
Biological Activity
6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2,2,2-trifluoroethyl)hexanoic acid is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a hexanoic acid backbone and various functional groups, allows it to interact with biological systems effectively. This article delves into its biological activity, synthesis, and potential applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 398.6 g/mol. The structural features include:
- Hexanoic Acid Backbone : Provides basic structural integrity.
- Tert-butoxycarbonyl (Boc) Group : Commonly used in peptide synthesis as a protecting group.
- Trifluoroethyl Group : Enhances lipophilicity and may influence membrane permeability.
Structural Comparison Table
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 6-Aminohexanoic Acid | Basic amino acid structure | Used as a building block in peptide synthesis |
| N-alpha-Boc-L-Lysine | Contains a lysine side chain | Known for its role in peptide synthesis and modification |
| Octadecenoyl-Lysine | Contains an octadecenoyl side chain | Exhibits enhanced membrane permeability |
The biological activity of 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2,2,2-trifluoroethyl)hexanoic acid is primarily attributed to its ability to modify peptide structures and interact with various biological targets. The following aspects are notable:
- Peptide Synthesis : The Boc group allows for selective protection of amino groups during synthesis, facilitating the construction of complex peptides.
- Membrane Interaction : The trifluoroethyl group may enhance the compound's ability to penetrate lipid membranes, which is crucial for drug delivery systems.
- Biochemical Pathways : Potential interactions with enzymes and receptors involved in metabolic pathways have been suggested but require further investigation.
Case Studies and Research Findings
Research into the biological activity of this compound is still emerging. However, several studies have highlighted its potential applications:
-
Antimicrobial Activity : Preliminary studies indicate that modifications of similar compounds exhibit antimicrobial properties against various pathogens.
- Example Study : A study on related compounds demonstrated significant antibacterial activity against Escherichia coli when modified appropriately.
-
Anticancer Potential : Research on peptide derivatives suggests that compounds with similar structures may inhibit cancer cell proliferation.
- Example Study : A derivative showed cytotoxic effects on HepG2 liver cancer cells, indicating that structural modifications can enhance therapeutic efficacy.
-
Drug Delivery Systems : The lipophilic nature of the trifluoroethyl group may be beneficial in developing controlled drug release formulations.
- Example Study : Nanoparticles incorporating similar compounds exhibited improved drug loading efficiencies and targeted delivery capabilities.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Significant activity against E. coli | |
| Anticancer | Cytotoxic effects on HepG2 cells | |
| Drug Delivery | Enhanced loading efficiency in nanoparticle formulations |
Synthesis Pathway
The synthesis of 6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(2,2,2-trifluoroethyl)hexanoic acid involves multiple steps that require careful control of reaction conditions to ensure high yields and purity:
- Protection of Amino Groups : Using the Boc group to protect amino functionalities.
- Formation of Hexanoic Backbone : Utilizing appropriate coupling reactions to form the core structure.
- Introduction of Trifluoroethyl Group : Employing fluorination techniques to incorporate the trifluoroethyl moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
